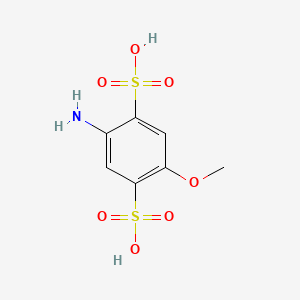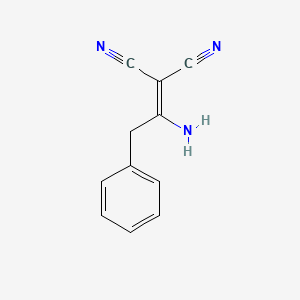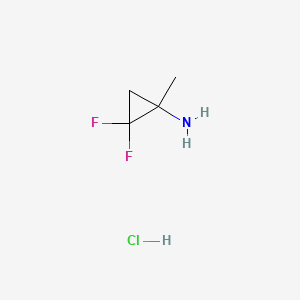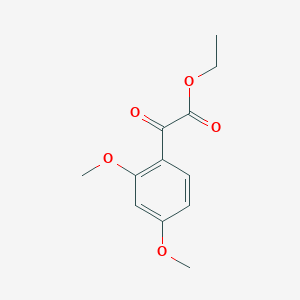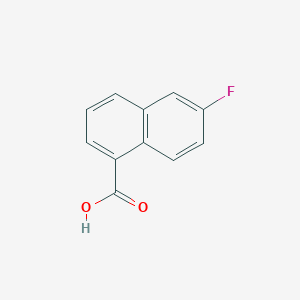
6-Fluoronaphthalene-1-carboxylic acid
Vue d'ensemble
Description
6-Fluoronaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 575-08-6. Its molecular formula is C11H7FO2 and it has a molecular weight of 190.17 .
Molecular Structure Analysis
The InChI code for 6-Fluoronaphthalene-1-carboxylic acid is1S/C11H7FO2/c12-8-4-5-9-7 (6-8)2-1-3-10 (9)11 (13)14/h1-6H, (H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Fluoronaphthalene-1-carboxylic acid is a solid substance . It has a molecular weight of 190.17 . The compound’s storage temperature is 2-8°C .Applications De Recherche Scientifique
Enantioselective Sensing
6-Fluoronaphthalene-1-carboxylic acid and its derivatives have been applied in enantioselective sensing. For instance, a chiral 1,8-diacridylnaphthalene-derived fluorosensor, which can be related to 6-fluoronaphthalene-1-carboxylic acid, has been used for sensing various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This application demonstrates the potential of 6-fluoronaphthalene-1-carboxylic acid in enantioselective recognition and analysis (Mei & Wolf, 2004).
Fluorescent Labelling in HPLC Analysis
Another application involves the use of naphthalene derivatives as fluorescent labelling reagents in high-performance liquid chromatography (HPLC). These derivatives, including those related to 6-fluoronaphthalene-1-carboxylic acid, are used for the analysis of biologically active carboxylic acids, highlighting their utility in analytical chemistry and pharmaceutical research (Gatti, Cavrini, & Roveri, 1992).
Fluorescence Sensing Assay
Further research has demonstrated the use of chiral naphthalene-derived fluorosensors, closely related to 6-fluoronaphthalene-1-carboxylic acid, in fluorescence sensing assays. These assays are critical for determining the concentration and enantiomeric composition of carboxylic acids and amino acid derivatives, highlighting their importance in stereochemical analysis and molecular recognition (Wolf, Liu, & Reinhardt, 2006).
Synthesis of Fluoronaphthalene Derivatives
6-Fluoronaphthalene-1-carboxylic acid and its derivatives also play a role in the synthesis of various fluorinated compounds. The lithiation and carboxylation of fluoronaphthalenes, including 6-fluoronaphthalene, have been studied for the production of naphthoic acids, which are key intermediates in the synthesis of various organic compounds (Kinstle & Bechner, 1970).
Development of Fluorophores
Research into the synthesis and characterization of fluorophores like 6-acryloyl-2-dimethylaminonaphthalene, which is structurally related to 6-fluoronaphthalene-1-carboxylic acid, has been significant. These fluorophores are used in studying proteins, indicating the applicability of 6-fluoronaphthalene-1-carboxylic acid derivatives in biochemistry and molecular biology (Prendergast et al., 1983).
Safety And Hazards
The safety information for 6-Fluoronaphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGBEFGWVMWEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561899 | |
| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronaphthalene-1-carboxylic acid | |
CAS RN |
575-08-6 | |
| Record name | 6-Fluoro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

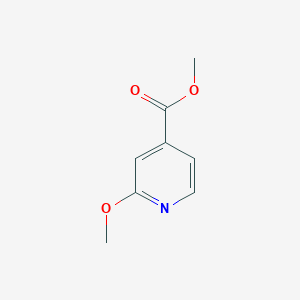

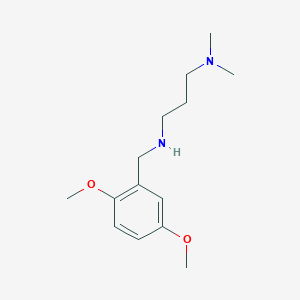
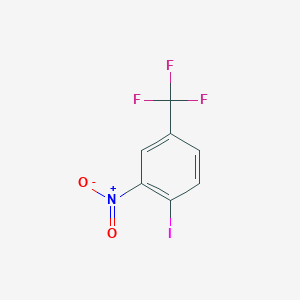
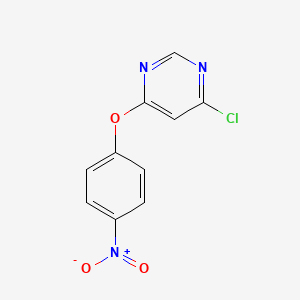
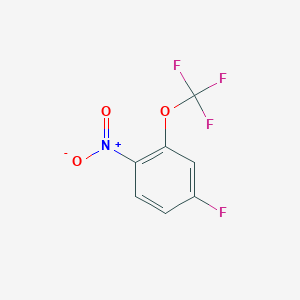
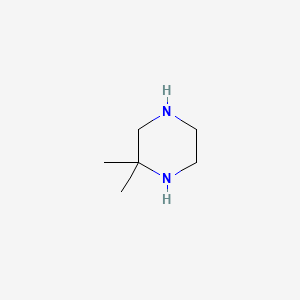
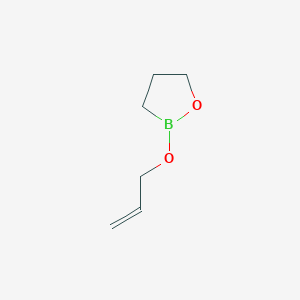
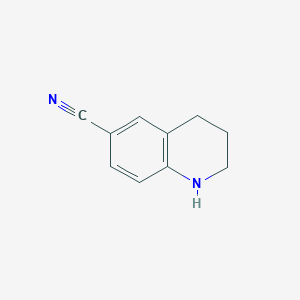
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
